3,4-Dihydroxymethyl-1H-indazole
Description
3,4-Dihydroxymethyl-1H-indazole is a heterocyclic organic compound belonging to the indazole family, characterized by a fused benzene and pyrazole ring. The compound features two hydroxymethyl (-CH₂OH) substituents at the 3- and 4-positions of the indazole scaffold.
Indazoles are widely investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The dihydroxymethyl substituents in this compound may modulate electronic and steric effects, influencing its pharmacokinetic and pharmacodynamic profiles compared to halogenated or alkylated derivatives.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-2H-indazol-4-yl]methanol |
InChI |
InChI=1S/C9H10N2O2/c12-4-6-2-1-3-7-9(6)8(5-13)11-10-7/h1-3,12-13H,4-5H2,(H,10,11) |
InChI Key |
KUYVNYBNPVSXML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL typically involves the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of [4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of advanced catalytic systems and automated reaction monitoring can enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
[4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL has found applications in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of diseases where indazole derivatives are known to be effective.
Mechanism of Action
The mechanism of action of [4-(HYDROXYMETHYL)-1H-INDAZOL-3-YL]METHANOL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indazole ring can interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Indazole Derivatives
Key Structural and Functional Differences
3,4-Dihydroxymethyl-1H-indazole is compared below with two structurally related indazole derivatives: Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate () and 3,4-Dichloro-6-iodo-1H-indazole ().
Table 1: Comparative Analysis of Indazole Derivatives
Key Observations:
Substituent Effects :
- The dihydroxymethyl groups in the target compound enhance solubility and hydrogen-bonding capacity, making it more suitable for aqueous biological systems than halogenated analogs like 3,4-Dichloro-6-iodo-1H-indazole .
- Halogenated derivatives (e.g., Analog 2) exhibit increased molecular weight and hydrophobicity, which may improve membrane permeability but reduce bioavailability in polar environments.
Biological Relevance :
- Analog 1 (Ethyl 3,6-dihydroxy...) has been explicitly studied for microbial applications, suggesting that hydroxylated indazoles are prioritized in antimicrobial research .
- Analog 2’s safety data sheet lacks bioactivity classification, highlighting the need for further studies on halogenated indazoles .
Synthetic Challenges :
Research Findings and Implications
Microbial and Pharmacological Potential
While direct data on 3,4-Dihydroxymethyl-1H-indazole are sparse, hydroxylated indazoles like Analog 1 demonstrate promising activity in microbial assays, likely due to their ability to disrupt bacterial cell walls or enzyme systems . The target compound’s dihydroxymethyl groups may similarly interact with microbial targets, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
